[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine
Overview
Description
[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine: is a heterocyclic compound that features a piperidine ring bonded to a pyrimidine ring via a methanamine group.
Mechanism of Action
Target of Action
The primary targets of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as cell division, gene expression, and metabolism.
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cellular processes regulated by camp-dependent protein kinases .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by its target proteins. These effects could include changes in cell division rates, alterations in gene expression patterns, and modifications to metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the Wnt β-catenin cellular messaging system, which is crucial for bone formation . This interaction suggests that this compound may act as an agonist, enhancing the signaling pathways involved in bone formation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the trabecular bone formation rate in ovariectomized rats . This indicates that this compound may have therapeutic potential in conditions related to bone density and strength.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist for the Wnt β-catenin pathway, promoting the activation of this signaling cascade . This activation leads to the phosphorylation of downstream targets, ultimately resulting in increased bone formation. Additionally, this compound may influence gene expression by modulating transcription factors involved in bone metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to have excellent pharmacokinetic properties, maintaining its activity over extended periods . This stability is crucial for its potential therapeutic applications, ensuring consistent efficacy in treatment regimens.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown a dose-dependent increase in bone formation rates in ovariectomized rats . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . This distribution is critical for its efficacy and potential side effects, as it determines the concentration of the compound at target sites.
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its biochemical effects . Understanding its localization is vital for elucidating its mode of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrimidines, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in the development of biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, agrochemicals, and other industrial products .
Comparison with Similar Compounds
[1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B and have different biological activities compared to [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which allows for versatile chemical modifications and a wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
(1-pyrimidin-4-ylpiperidin-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10/h1,4,8-9H,2-3,5-7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQIYEUEAKMJCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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